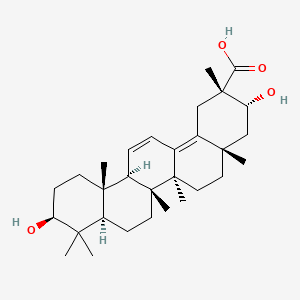

Macedonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

26553-68-4 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(27(20,4)12-11-22(25)31)9-8-18-19-16-28(5,24(33)34)23(32)17-26(19,3)14-15-29(18,30)6/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,26-,27-,28-,29+,30+/m0/s1 |

InChI Key |

QWQDOXKORDLUFG-JKBYBQJKSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1C[C@]([C@@H](C2)O)(C)C(=O)O)C=C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)O)C)C |

Synonyms |

macedonic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Potential of Nature: A Technical Guide to the Sources and Extraction of Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maslinic acid, a pentacyclic triterpene, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Possessing a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects, its potential for therapeutic applications is vast.[1][2][3][4] This technical guide provides an in-depth overview of the natural sources of maslinic acid and a detailed examination of the methodologies for its extraction and purification, tailored for professionals in research and drug development.

Natural Sources of Maslinic Acid

Maslinic acid is widely distributed throughout the plant kingdom, but its primary and most commercially viable source is the olive tree (Olea europaea L.).[5][6] It is particularly concentrated in the waxy cuticle of the olive fruit.[7][8] Consequently, byproducts of olive oil production, such as olive pomace, residual olive skin, and olive leaves, represent rich and readily available sources for maslinic acid extraction.[7][9][10]

While olives are the principal source, maslinic acid has also been identified in various other plants, including those used in traditional medicine.[11][12] These include, but are not limited to, hawthorn (Crataegus species), jujube, and various medicinal herbs.[12][13]

The concentration of maslinic acid can vary significantly depending on the olive cultivar, the specific part of the plant, and the processing methods used. The following table summarizes the maslinic acid content found in various natural sources.

Table 1: Maslinic Acid Content in Various Natural Sources

| Natural Source | Plant Part | Maslinic Acid Content (mg/g dry weight unless otherwise specified) | Reference(s) |

| Olive (Olea europaea) | Fruit | 0.681 (681 mg/kg) | [14] |

| Olive (Olea europaea) | Leaves | 4.42 | [15] |

| Olive Pomace | - | Up to 51.3 (5.13 g/100g ) in residual olive skin | [9][16] |

| Olive Oil (Virgin) | - | 0.194 (194 mg/kg) | [14] |

| Olive Oil (Crude Pomace) | - | 0.721 (721 mg/kg) | [3] |

| Spinach | - | 1.26 (1260 mg/kg) | [11] |

| Eggplant | - | 0.84 (840 mg/kg) | [11] |

| Chickpeas | - | 0.062 (62 mg/kg) | [11] |

| Basil | - | 0.35 (350 mg/kg) | [11] |

Extraction Methodologies

The extraction of maslinic acid from its natural sources is a critical step in its journey from raw plant material to a purified compound for research and development. A variety of techniques, ranging from conventional solvent extraction to more advanced, greener technologies, have been developed and optimized.

Conventional Solvent Extraction

This traditional method involves the use of organic solvents to solubilize maslinic acid from the plant matrix.

Experimental Protocol: Soxhlet Extraction

-

Material Preparation: The plant material (e.g., dried and powdered olive leaves or pomace) is placed in a thimble.[13]

-

Solvent Selection: Common solvents include ethanol, methanol, or acetone.[7][13]

-

Extraction Process: The thimble is placed in a Soxhlet extractor. The solvent is heated in a flask, and its vapor travels to a condenser, where it cools and drips into the thimble, immersing the plant material. Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted compounds. This cycle is repeated multiple times to ensure thorough extraction.[13]

-

Solvent Removal: After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract can be further purified using techniques like liquid-liquid partitioning or chromatography.[17]

Advanced Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced techniques have been employed. These methods often offer higher efficiency, reduced environmental impact, and improved selectivity.

1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. A comparative study showed that UAE with ethanol or ethanol:methanol mixtures resulted in significantly higher yields of maslinic acid from olive fruits compared to other methods.[15]

2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[18] This technique offers advantages such as shorter extraction times, reduced solvent consumption, and lower energy usage.[18]

Experimental Protocol: Microwave-Assisted Extraction of Triterpenic Acids from Residual Olive Skin [9][16][18]

-

Material: Raw, unmilled residual olive skin.

-

Solvent: Ethanol (100% v/v).

-

Solid-to-Liquid Ratio: 10% (w/v).

-

Extraction Conditions:

-

Temperature: 99 °C

-

Time: 4 minutes

-

-

Post-Extraction: The extract is separated from the solid residue for subsequent analysis and purification.

3. Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[19][20] By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be tuned to selectively extract specific compounds.[15] The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like maslinic acid.[15]

Experimental Protocol: Supercritical Fluid Extraction of Maslinic Acid from Olive Leaves [15]

-

Material: 21 g of olive leaves.

-

Supercritical Fluid: CO₂ with a flow rate of approximately 0.24 kg/h .

-

Co-solvent: Ethanol, with its concentration gradually increased from 0% to 10% (w/w) in a stepwise gradient every 20 minutes.

-

Extraction Conditions:

-

Pressure: 22 MPa

-

Temperature: 60 °C

-

Time: 3 hours

-

-

Fraction Collection: Fractions are collected as the co-solvent concentration is increased.

Table 2: Comparison of Advanced Extraction Methods for Maslinic Acid

| Extraction Method | Principle | Advantages | Optimized Conditions (Example) | Yield/Recovery | Reference(s) |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Faster, higher yields than conventional methods. | Solvent: Ethanol/Methanol mixtures. | Significantly higher yields compared to other methods. | [15] |

| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating. | Shorter time, less solvent and energy.[18] | Solvent: 100% Ethanol, Temp: 99°C, Time: 4 min. | Up to 5.13 g/100g from residual olive skin. | [9][16] |

| Supercritical Fluid Extraction (SFE) | Tunable solvent properties of supercritical fluids. | Green, selective, clean extracts.[15] | Fluid: CO₂ with Ethanol co-solvent, Pressure: 22 MPa, Temp: 60°C. | Recovery: ~30.7% for MA from olive leaves. | [15][19] |

Purification and Quantification

Following extraction, the crude extract containing maslinic acid requires further purification to isolate the compound at a high purity level.

Purification Techniques

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is particularly effective for separating compounds with similar polarities.[15] A pH-zone refining mode of CPC has been successfully used to purify maslinic acid from olive leaf extracts to over 95% purity.[15]

-

High-Performance Liquid Chromatography (HPLC): A widely used technique for the final purification and quantification of maslinic acid.[21] Reversed-phase columns (e.g., C18) with a mobile phase gradient of acetonitrile and water are commonly employed.[21]

-

Recrystallization: This method can be used for further purification of maslinic acid after initial separation, by dissolving the extract in a suitable solvent at a high temperature and then allowing it to cool slowly for crystallization.[13]

Experimental Protocol: Purification of Maslinic Acid using HPLC [21]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 5% acetonitrile (A) and 100% acetonitrile (B).

-

Elution Gradient:

-

0–5 min: 65–90% B

-

5–15 min: 90–92% B

-

15–35 min: 92–92.5% B

-

35–38 min: 92.5–100% B

-

-

Flow Rate: 1 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at 210 nm.

-

Post-Purification: The collected fractions containing maslinic acid are subjected to recrystallization with methanol, filtration, and freeze-drying to obtain the purified compound.

Quantification Methods

Accurate quantification of maslinic acid is essential for research and quality control.

-

High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): The most common method for quantifying maslinic acid.[22][23] Quantification is typically performed using an external standard calibration curve.[16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity, making it suitable for detecting low concentrations of maslinic acid in complex matrices like plasma.[21][24] LC-APCI-MS (Atmospheric Pressure Chemical Ionization) is a validated method for this purpose.[21]

Signaling Pathways Modulated by Maslinic Acid

The diverse biological activities of maslinic acid stem from its ability to modulate multiple key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

Anti-inflammatory Signaling

Maslinic acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[3][7]

References

- 1. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maslinic acid, a natural phytoalexin-type triterpene from olives--a promising nutraceutical? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Perspectives of Maslinic Acid in Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. canal.ugr.es [canal.ugr.es]

- 9. Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oliveoiltimes.com [oliveoiltimes.com]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. researchgate.net [researchgate.net]

- 13. The process of extracting maslinic acid from hawthorn extract. [greenskybio.com]

- 14. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 15. mdpi.com [mdpi.com]

- 16. Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin [mdpi.com]

- 17. US6740778B2 - Method for the preparation of oleanolic acid and/or maslinic acid - Google Patents [patents.google.com]

- 18. circforbio.ntua.gr [circforbio.ntua.gr]

- 19. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Biosynthesis of Maslinic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maslinic acid, a pentacyclic triterpene found predominantly in the cuticle of olives (Olea europaea), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in both native and heterologous systems. This technical guide provides an in-depth overview of the maslinic acid biosynthetic pathway in plants, detailing the key enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for pathway characterization.

The Core Biosynthetic Pathway of Maslinic Acid

The biosynthesis of maslinic acid originates from the ubiquitous isoprenoid pathway, starting with the cyclization of 2,3-oxidosqualene. The pathway proceeds through a series of enzymatic reactions, primarily involving an oxidosqualene cyclase and two distinct cytochrome P450 monooxygenases (CYPs).

The central steps are as follows:

-

Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, is cyclized by the enzyme β-amyrin synthase (BAS) to form the pentacyclic triterpene scaffold, β-amyrin . This is a critical branch point, diverting carbon flux from primary metabolism (sterol biosynthesis) to specialized triterpenoid synthesis.

-

C-28 Oxidation of β-Amyrin: The β-amyrin scaffold undergoes a three-step oxidation at the C-28 position, catalyzed by a multifunctional cytochrome P450 monooxygenase from the CYP716A subfamily . This enzymatic process proceeds through two intermediates: erythrodiol (C-28 hydroxylation) and oleanolic aldehyde (C-28 aldehyde formation), culminating in the formation of oleanolic acid (C-28 carboxylic acid).

-

C-2α Hydroxylation of Oleanolic Acid: The final step in maslinic acid biosynthesis is the stereospecific hydroxylation of oleanolic acid at the C-2α position. This reaction is catalyzed by a cytochrome P450 monooxygenase belonging to the CYP716C subfamily , yielding maslinic acid .

Key Enzymes in Maslinic Acid Biosynthesis

| Enzyme | Gene/Protein Family | Substrate | Product(s) | Cofactors | Cellular Localization |

| β-Amyrin Synthase (BAS) | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | β-Amyrin | - | Endoplasmic Reticulum |

| β-Amyrin 28-oxidase | Cytochrome P450 (CYP716A subfamily) | β-Amyrin | Erythrodiol, Oleanolic aldehyde, Oleanolic acid | NADPH, O₂ | Endoplasmic Reticulum |

| Oleanolic acid 2α-hydroxylase | Cytochrome P450 (CYP716C subfamily) | Oleanolic Acid | Maslinic Acid | NADPH, O₂ | Endoplasmic Reticulum |

Quantitative Data on Maslinic Acid Biosynthesis

Quantitative data on the kinetic properties of the individual enzymes in the maslinic acid pathway are limited in the literature. However, studies on heterologous expression systems provide valuable information on the productivity of the pathway.

Table 3.1: Triterpenoid Production in Engineered Nicotiana benthamiana [1]

| Expressed Enzymes | Triterpenoid | Yield (mg/g dry weight) |

| LjOSC1, LjCPR2, CYP716A12_D122Q | Oleanolic Acid | 37.9 ± 0.9 |

| LjOSC1, LjCPR2, CYP716A12_D122Q, CYP716C53 | Maslinic Acid | 27.2 ± 3.0 |

LjOSC1: Lotus japonicus oxidosqualene cyclase; LjCPR2: Lotus japonicus cytochrome P450 reductase; CYP716A12_D122Q: Mutant of Medicago truncatula β-amyrin 28-oxidase; CYP716C53: Avicennia marina oleanolic acid 2α-hydroxylase.

Table 3.2: Triterpenoid Content in Olea europaea Tissues [2][3][4][5]

| Tissue | Compound | Concentration (% of dry matter) |

| Floral Buds | Oleanolic Acid + Maslinic Acid | ~2.7 |

| Fruit (12-18 weeks after flowering) | β-Amyrin | High |

| Fruit (12-18 weeks after flowering) | Erythrodiol, Oleanolic Acid, Maslinic Acid | High |

| Fruit (21-30 weeks after flowering) | β-Amyrin | Not detected |

| Fruit (21-30 weeks after flowering) | Maslinic Acid | Predominant triterpenic acid |

Experimental Protocols

Heterologous Expression and Functional Characterization of Biosynthetic Genes in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate genes for β-amyrin synthase and the subsequent oxidizing CYPs.

4.1.1. Yeast Strain and Vectors:

-

Yeast Strain: A lanosterol synthase deficient strain (e.g., GIL77) is recommended to prevent the conversion of 2,3-oxidosqualene to lanosterol, thus increasing its availability for the heterologous triterpene synthase.

-

Expression Vectors: Use high-copy number yeast expression vectors with strong, inducible promoters (e.g., GAL1) for expressing the plant genes. For CYPs, co-expression with a cytochrome P450 reductase (CPR) from the source plant or a robust CPR like that from Arabidopsis thaliana (ATR1) is essential.

4.1.2. Gene Cloning and Yeast Transformation:

-

Isolate the full-length cDNA of the candidate genes from the plant of interest (e.g., Olea europaea).

-

Clone the cDNAs into the appropriate yeast expression vectors.

-

Transform the expression constructs into the yeast host strain using the lithium acetate method.

4.1.3. In Vivo Enzyme Assay:

-

Inoculate a 5 mL starter culture of the transformed yeast in a synthetic defined (SD) medium lacking the appropriate auxotrophic marker and containing 2% glucose. Grow overnight at 30°C with shaking.

-

Inoculate the starter culture into 50 mL of the same medium and grow to an OD₆₀₀ of 0.6-0.8.

-

Induce gene expression by transferring the cells to an SD medium containing 2% galactose instead of glucose.

-

For feeding experiments with CYP candidates, supplement the culture with the putative substrate (e.g., β-amyrin for CYP716A, oleanolic acid for CYP716C) dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 10-50 µM.

-

Incubate the induced cultures for 48-72 hours at 30°C with shaking.

4.1.4. Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform alkaline hydrolysis of the cell pellet by adding 2 M NaOH and incubating at 70°C for 1 hour to release intracellular metabolites.

-

Neutralize the mixture with an appropriate acid (e.g., HCl).

-

Extract the triterpenoids with an equal volume of n-hexane or ethyl acetate three times.

-

Combine the organic phases, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a known volume of a suitable solvent for analysis.

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of β-amyrin and its oxidized derivatives.

Quantification of Maslinic Acid and its Precursors by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of maslinic acid, oleanolic acid, erythrodiol, and β-amyrin in plant tissues.

4.2.1. Sample Preparation and Extraction:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., methanol or ethyl acetate) using sonication or overnight shaking.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants, evaporate to dryness, and resuspend the residue in a known volume of the initial mobile phase.

4.2.2. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Example Gradient: 0-1 min, 5% B; 1-10 min, linear gradient to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibration at 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MS Parameters:

-

Ionization Mode: ESI (-)

-

Capillary Voltage: 3.0-4.0 kV

-

Source Temperature: 120-150°C

-

Desolvation Temperature: 350-450°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Maslinic Acid: m/z 471.4 -> specific daughter ions

-

Oleanolic Acid: m/z 455.4 -> specific daughter ions

-

Erythrodiol: m/z 441.4 -> specific daughter ions

-

β-Amyrin: m/z 425.4 -> specific daughter ions

-

-

-

Quantification: Generate standard curves for each analyte using authentic standards.

Visualizing the Biosynthetic Pathway and Experimental Workflow

Caption: The biosynthetic pathway of maslinic acid from 2,3-oxidosqualene.

Caption: Experimental workflow for gene characterization and metabolite quantification.

Conclusion

The elucidation of the maslinic acid biosynthetic pathway has paved the way for the metabolic engineering of this high-value triterpenoid. The identification of the key enzymes, β-amyrin synthase and the specific cytochrome P450s from the CYP716A and CYP716C subfamilies, provides the molecular tools necessary for enhancing its production in plants or for reconstituting the pathway in microbial hosts. The experimental protocols outlined in this guide offer a robust framework for the functional characterization of new candidate genes and for the quantitative analysis of maslinic acid and its precursors, thereby facilitating future research and development in this field. Further studies focusing on the kinetic characterization of the biosynthetic enzymes and the regulatory mechanisms governing the pathway will be instrumental in optimizing maslinic acid production for pharmaceutical and nutraceutical applications.

References

- 1. High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonsterol Triterpenoids as Major Constituents of Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of triterpenoids throughout Olea europaea fruit ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nonsterol Triterpenoids as Major Constituents of Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maslinic acid, a pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3][4] Predominantly found in the wax-like coating of olives (Olea europaea), this natural compound has demonstrated potent anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of maslinic acid, details its known signaling pathways, and outlines key experimental protocols for its study.

Physical and Chemical Properties

Maslinic acid is a crystalline solid that is highly hydrophobic with low water solubility.[5] It is, however, soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[2][5]

Table 1: Physical and Chemical Data of Maslinic Acid

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2][6][7][8] |

| Molecular Weight | 472.70 g/mol | [1][2][6][8] |

| CAS Number | 4373-41-5 | [1][6][7][8] |

| Appearance | White to off-white crystalline solid | [2][5][6] |

| Melting Point | 249 - 250 °C / 266-268 °C | [1][2] |

| Solubility | Water: Sparingly soluble | [5] |

| Ethanol: ~0.5 mg/mL | [5] | |

| Methanol: Soluble | [2] | |

| DMSO: ~20 mg/mL | [5] | |

| Dimethylformamide (DMF): ~15 mg/mL | [5] | |

| Acetone: 1 mg/mL (clear, colorless) | [6] | |

| Ethyl Acetate, Benzene, Chloroform: Soluble | [2] | |

| Petroleum Ether: Insoluble | [2] | |

| pKa (estimated) | 4.81 | [1] |

Spectroscopic Data

The structural elucidation of maslinic acid has been confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of maslinic acid are characterized by distinct signals corresponding to its pentacyclic triterpenoid structure. Key signals in the ¹H NMR spectrum include those for seven methyl groups and two oximethine hydrogens.[9] The ¹³C NMR spectrum displays 30 signals, including those for seven methyl, nine methylene, and six methine carbons, with characteristic peaks for the oxygenated carbons C-2 and C-3, and the carboxylic acid carbon C-28.[9][10]

Mass Spectrometry (MS): The electron spray ionization-high resolution mass spectrometry (ESI-HRMS) of maslinic acid typically shows a [M-H]⁻ ion peak at m/z 471.3471, which corresponds to the molecular formula C₃₀H₄₇O₄⁻.[9] Tandem mass spectrometry (MS/MS) can be utilized to study its fragmentation patterns for structural confirmation.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of maslinic acid exhibits characteristic absorption bands for the hydroxyl (-OH), carboxyl (C=O), and alkene (C=C) functional groups present in its structure.

Signaling Pathways Modulated by Maslinic Acid

Maslinic acid exerts its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and apoptosis.

NF-κB Signaling Pathway

Maslinic acid has been shown to be a potent inhibitor of the NF-κB signaling pathway.[1][3] It can suppress the activation of NF-κB induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) and lipopolysaccharide (LPS).[1][3] The inhibitory mechanism involves the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3] This leads to the downregulation of NF-κB target genes involved in inflammation, proliferation, and survival, such as COX-2, iNOS, cyclin D1, Bcl-2, and survivin.[1][3]

Caption: Maslinic acid inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathways

Maslinic acid induces apoptosis in various cancer cell lines through multiple mechanisms, including the activation of the mitochondrial pathway and modulation of MAPK signaling.

One of the key mechanisms involves the activation of the JNK-p53 signaling axis.[7] This leads to an increase in the expression of pro-apoptotic proteins like Bid and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[7] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, including caspase-9 and caspase-3, ultimately leading to programmed cell death.[7]

Caption: Apoptosis induction by maslinic acid via the JNK-p53 pathway.

Experimental Protocols

Extraction of Maslinic Acid from Olive Pomace (Microwave-Assisted Extraction)

This protocol describes an efficient method for extracting maslinic acid from olive pomace using microwave-assisted extraction (MAE).[12][13]

Materials:

-

Wet olive pomace

-

Hexane

-

Microwave extraction system

-

Filter paper

-

Rotary evaporator

Procedure:

-

Place a known amount of wet olive pomace into the microwave extraction vessel.

-

Add hexane as the extraction solvent at a specific solvent-to-solid ratio (e.g., 10:1).[12]

-

Set the microwave power (e.g., 250 W) and extraction time (e.g., 12 minutes).[12]

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Evaporate the solvent from the extract using a rotary evaporator to obtain the crude maslinic acid.

-

The crude extract can be further purified using chromatographic techniques.

Caption: Workflow for maslinic acid extraction from olive pomace.

Quantification of Maslinic Acid by HPLC-MS

This protocol outlines a method for the quantification of maslinic acid in biological samples, such as cell culture extracts, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][14]

Materials:

-

Maslinic acid standard

-

Methanol

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase acidification)

-

C18 HPLC column

-

HPLC system coupled with a mass spectrometer

Procedure:

-

Sample Preparation:

-

HPLC Conditions:

-

MS Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of maslinic acid.

-

Quantify the amount of maslinic acid in the samples by comparing their peak areas to the standard curve.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of maslinic acid on the viability of cancer cells.[8]

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

Maslinic acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[8]

-

Treat the cells with various concentrations of maslinic acid (and a vehicle control with DMSO) for a specific duration (e.g., 24, 48, or 72 hours).[8]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

-

Calculate cell viability as a percentage of the control group.

Western Blot Analysis

This protocol details the use of Western blotting to analyze the expression of proteins involved in signaling pathways affected by maslinic acid.[1][3][17]

Materials:

-

Maslinic acid-treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

This guide provides a foundational understanding of the physical and chemical properties of maslinic acid, its mechanisms of action, and the experimental approaches to its study. As research continues, a more detailed picture of its therapeutic potential will undoubtedly emerge.

References

- 1. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maslinic acid induces apoptosis in salivary gland adenoid cystic carcinoma cells by Ca2+-evoked p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of maslinic acid, a natural triterpene, in cultured cortical astrocytes via suppression of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways: Role of MA in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. scienceopen.com [scienceopen.com]

- 9. Leishmanicidal Activity and Ultrastructural Changes of Maslinic Acid Isolated from Hyptidendron canum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valorization of Olive Pomace: Extraction of Maslinic and Oleanolic by Using Closed Vessel Microwave Extraction System [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Liquid chromatography-mass spectrometry determination in plasma of maslinic acid, a bioactive compound from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Maslinic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction

Maslinic acid (MA), a pentacyclic triterpene found abundantly in nature, particularly in olives, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] In silico computational approaches have become indispensable tools in modern drug discovery, offering rapid and cost-effective means to predict the bioactivity and pharmacokinetic profiles of natural compounds like maslinic acid. This technical guide provides a comprehensive overview of the in silico predicted bioactivities of maslinic acid, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Predicted Bioactivities and Molecular Targets

In silico studies, primarily molecular docking and quantitative structure-activity relationship (QSAR) models, have predicted the interaction of maslinic acid with a wide array of molecular targets, corroborating its potential therapeutic applications in oncology, inflammation, neuroprotection, and metabolic disorders.

Anti-Cancer Activity

Maslinic acid has demonstrated significant anti-proliferative and pro-apoptotic effects across various cancer cell lines.[3][4] In silico models have been instrumental in elucidating the potential molecular mechanisms underlying these activities.

Table 1: In Silico and In Vitro Anti-Cancer Activity of Maslinic Acid

| Cancer Type | Cell Line | In Silico Target(s) | Predicted Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference(s) |

| Colon Cancer | HT-29 | JNK, p53, Caspases | Not Reported | 61 (72h) | [1][5] |

| Colon Cancer | Caco-2 | Caspases | Not Reported | 85 (72h) | [1] |

| Pancreatic Cancer | PANC-1, Patu-8988 | NF-κB pathway proteins | Not Reported | Not Reported | [6] |

| Breast Cancer | MCF7 | PI3K/AKT/mTOR pathway proteins | Not Reported | 55.20 | [7][8] |

| Lung Cancer | A549 | Caspases, Smac, IAPs | Not Reported | Not Reported | [9] |

| Neuroblastoma | SHSY-5Y | MAPK/ERK pathway proteins | Not Reported | Not Reported | [10] |

dot

Caption: Predicted apoptotic pathways targeted by Maslinic Acid.

Anti-Inflammatory Activity

In silico studies have consistently predicted the potent anti-inflammatory properties of maslinic acid, primarily through its interaction with key inflammatory mediators.

Table 2: In Silico and In Vitro Anti-Inflammatory Activity of Maslinic Acid

| Target | Cell/Animal Model | Predicted Binding Energy (kcal/mol) | In Vitro/In Vivo Effect | Reference(s) |

| NF-κB | HUVECs, Pancreatic Cancer Cells | Not Reported | Inhibition of NF-κB activation, IκBα degradation, and p65 phosphorylation | [6][11][12] |

| COX-2 | Raji B lymphoma cells, HUVECs | Not Reported | Downregulation of COX-2 expression | [11] |

| STAT-1 | HUVECs | Not Reported | Downregulation of STAT-1 phosphorylation | [11][12] |

| PI3K/AKT | Intervertebral Disc Cells | Direct binding to PI3K predicted | Inhibition of PI3K/AKT pathway | [13][14] |

dot

Caption: Predicted anti-inflammatory signaling pathways of Maslinic Acid.

Neuroprotective Activity

Maslinic acid has been investigated for its neuroprotective potential, with in silico models suggesting its ability to modulate pathways involved in neuronal survival and plasticity.

Table 3: In Silico and In Vitro/In Vivo Neuroprotective Activity of Maslinic Acid

| Condition | Model | Predicted Target(s) | Effect | Reference(s) |

| Cerebral Ischemia | Rat MCAO model | GLT-1, GFAP | Increased expression | [15][16] |

| Oxygen-Glucose Deprivation | Cortical neurons | iNOS, Caspases | Inhibition of iNOS and apoptosis | [17] |

| Cholinergic Blockade | Mouse model | BDNF, TrkB, ERK-CREB, PI3K-Akt | Activation of signaling pathways | [18][19] |

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and Maslinic Acid to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maslinic Acid Ameliorates Inflammation via the Downregulation of NF-κB and STAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways: Role of MA in alleviating intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Maslinic acid alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotection by Combined Administration with Maslinic Acid, a Natural Product from Olea europaea, and MK-801 in the Cerebral Ischemia Model [mdpi.com]

- 16. Neuroprotection by Combined Administration with Maslinic Acid, a Natural Product from Olea europaea, and MK-801 in the Cerebral Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Maslinic acid, a natural triterpenoid compound from Olea europaea, protects cortical neurons against oxygen-glucose deprivation-induced injury. | Sigma-Aldrich [sigmaaldrich.com]

- 18. The effect of maslinic acid on cognitive dysfunction induced by cholinergic blockade in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of maslinic acid on cognitive dysfunction induced by cholinergic blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Maslinic Acid: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maslinic acid (MA), a pentacyclic triterpene found predominantly in the protective wax-like coating of olives (Olea europaea), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.[1][2] Despite its therapeutic potential, the clinical translation of maslinic acid is contingent upon a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of maslinic acid, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding for researchers and professionals in drug development.

Pharmacokinetic Profile

The pharmacokinetic profile of maslinic acid is characterized by rapid oral absorption, extensive tissue distribution, limited metabolism, and a relatively low oral bioavailability.[3][4]

Absorption

Following oral administration, maslinic acid is rapidly absorbed, with peak plasma concentrations (Tmax) observed within approximately 0.51 to 3 hours in both rats and humans.[1][3][5] However, its oral bioavailability is generally low, reported to be around 5.13% to 6.25% in rodent studies.[1][3] This limited bioavailability may be attributed to factors such as poor gastrointestinal absorption or a first-pass effect in the intestine or liver.[6] The matrix in which maslinic acid is delivered can also influence its absorption.[7]

Distribution

Once absorbed into the systemic circulation, maslinic acid exhibits extensive distribution into tissues.[3][6] Studies in rats have shown that the volume of distribution is significantly higher than the total body water, indicating substantial tissue uptake.[6] The central and peripheral distribution volumes have been reported as 8.41 L/70 kg and 63.6 L/70 kg, respectively, in rodents.[1][3] The liver appears to be a primary organ for maslinic acid accumulation and potential storage, followed by the kidneys.[2][6] Notably, maslinic acid has been suggested to be capable of crossing the blood-brain barrier.[2]

Metabolism

Metabolism of maslinic acid appears to be limited. The parent compound is the most abundant form detected in plasma, accounting for approximately 81.8% of the circulating compounds.[6] The primary metabolic transformations are Phase I reactions, mainly involving hydroxylation and oxidation, leading to the formation of several metabolites.[6] Despite these transformations, a significant portion of maslinic acid is found unaltered in plasma and urine, suggesting that the first-pass effect may not be the primary reason for its low bioavailability.[8]

Excretion

The clearance of maslinic acid is related to unaltered renal excretion.[3] In human studies, the renal fraction elimination of maslinic acid from 0 to 10 hours was found to be approximately twice that of the structurally similar oleanolic acid.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of maslinic acid from various studies.

Table 1: Pharmacokinetic Parameters of Maslinic Acid in Rodents

| Parameter | Value | Species | Dose | Administration Route | Source |

| Tmax (Time to Peak Plasma Concentration) | 0.51 h | Sprague-Dawley Rat | 50 mg/kg | Oral | [3] |

| Cmax (Peak Plasma Concentration) | 4.82 µM | Sprague-Dawley Rat | 50 mg/kg | Oral | [6] |

| Oral Bioavailability | 5.13% | Sprague-Dawley Rat | 50 mg/kg | Oral | [3] |

| Oral Bioavailability | 6.25% | Sprague-Dawley Rat | 50 mg/kg | Oral | [6] |

| Volume of Distribution (Central) | 8.41 L/70 kg | Sprague-Dawley Rat | 1 mg/kg | Intravenous | [3] |

| Volume of Distribution (Peripheral) | 63.6 L/70 kg | Sprague-Dawley Rat | 1 mg/kg | Intravenous | [3] |

| Total Plasma Clearance (CL) | 0.348 L/h/kg | Sprague-Dawley Rat | 1 mg/kg | Intravenous | [6] |

| Total Plasma Clearance (CL) | 8 L/h/70 kg | Sprague-Dawley Rat | 1 mg/kg | Intravenous | [3] |

Table 2: Pharmacokinetic Parameters of Maslinic Acid in Humans

| Parameter | Value | Dose | Administration Route | Source |

| Tmax (Time to Peak Plasma Concentration) | ~3 h | 30, 60, 120 mg | Oral | [5] |

| Cmax (Peak Plasma Concentration) | 146.4 ± 21.9 ng/mL | 30 mg | Oral | [5] |

| Cmax (Peak Plasma Concentration) | 280.0 ± 48.3 ng/mL | 60 mg | Oral | [5] |

| Cmax (Peak Plasma Concentration) | 477.8 ± 86.4 ng/mL | 120 mg | Oral | [5] |

| AUC (Area Under the Curve) | 9,811.5 ± 3,492.3 ng·h/mL | 30 mg | Oral | [5] |

| AUC (Area Under the Curve) | 21,042.8 ± 3,374.3 ng·h/mL | 60 mg | Oral | [5] |

| AUC (Area Under the Curve) | 34,841.3 ± 9,508.2 ng·h/mL | 120 mg | Oral | [5] |

Experimental Protocols

The determination of the pharmacokinetic profile of maslinic acid involves several key experimental steps, from administration to analysis.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are commonly used.[3][6]

-

Administration: For oral bioavailability studies, maslinic acid is administered via oral gavage, typically at doses ranging from 10 to 50 mg/kg.[6][9] For intravenous administration, a dose of around 1 mg/kg is used.[3][6]

-

Blood Sampling: Blood samples are collected from the lateral saphenous vein at multiple time points, ranging from 1 minute to 24 hours post-administration, to capture the complete plasma concentration-time curve.[6]

-

Sample Processing: Blood is centrifuged to separate the plasma, which is then frozen at -20°C until analysis.[6]

Human Studies

-

Study Design: Double-blind, dose-response, randomized, crossover nutritional interventions are employed.[7][10]

-

Administration: Maslinic acid is administered orally, often within a food matrix such as olive oil, at varying doses (e.g., 30, 60, 120 mg).[5][7]

-

Biological Fluid Collection: Plasma and urine samples are collected at baseline and at various time points post-ingestion to determine the concentration of maslinic acid and its metabolites.[7]

Analytical Methodology

-

Sample Preparation: A liquid-liquid extraction method is commonly used to isolate maslinic acid from plasma. Ethyl acetate is a frequently used solvent for this purpose.[6][9][11] The organic extract is then evaporated, and the residue is reconstituted in a suitable solvent mixture (e.g., methanol/water) for analysis.[11][12]

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with Atmospheric Pressure Chemical Ionization (APCI), is the preferred method for the sensitive and accurate quantification of maslinic acid in biological samples.[6][9][13] This method allows for low limits of quantification, making it suitable for bioavailability studies.[9]

Visualizations

Experimental Workflow

Caption: General workflow for a pharmacokinetic study of Maslinic Acid.

Key Signaling Pathways Modulated by Maslinic Acid

Maslinic acid exerts its biological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway Inhibition

References

- 1. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Population pharmacokinetics of maslinic acid, a triterpene from olives, after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and effect of maslinic acid with physical exercise on grip strength and trunk muscle mass in healthy Japanese individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. mercacei.com [mercacei.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography-mass spectrometry determination in plasma of maslinic acid, a bioactive compound from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of maslinic and oleanolic acids from olive oil - Effects on endothelial function in healthy adults. A randomized, controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of maslinic acid, a pentacyclic triterpene from olives, in rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maslinic Acid | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early-Stage Research of Maslinic Acid's Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maslinic acid (MA), a pentacyclic triterpene primarily sourced from the wax-like coating of olives (Olea europaea), has garnered significant attention in preclinical research for its diverse pharmacological activities.[1][2][3][4] This natural compound has demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the early-stage research on maslinic acid, focusing on its biological effects, the signaling pathways it modulates, and detailed experimental protocols for its study.

Data Presentation: Quantitative Biological Activity of Maslinic Acid

The cytotoxic effects of maslinic acid have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, are summarized in the tables below.

Table 1: IC50 Values of Maslinic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| 518A2 | Melanoma | < IC50 | Not Specified | [1][2][5] |

| MKN28 | Gastric Cancer | 8.45 | 24 | [1][2][5] |

| Panc-28 | Pancreatic Cancer | 49.2 ± 0.5 | Not Specified | [1] |

| A2780 | Ovarian Cancer | 19.5 | 96 | [1] |

| MCF7 | Breast Cancer | 55.20 | 72 | [6][7] |

| SiHa | Cervical Carcinoma | 0.508 ± 0.0005 (fraction) | Not Specified | [6][7] |

| HCT-15 | Colon Carcinoma | 4.837 ± 0.129 (extract) | Not Specified | [6][7] |

| HT-29 | Colon Cancer | 61 | 72 | |

| Caco-2 | Colon Cancer | 85 | 72 | |

| A549 | Lung Cancer | Not Specified (dose-dependent inhibition) | 24 | |

| B16F10 | Murine Melanoma | 42 | 24 |

Table 2: Anti-Inflammatory and Antioxidant Activity of Maslinic Acid

| Activity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | LPS-stimulated rat cortical astrocytes | Inhibition of nitric oxide and TNF-α production.[8] | |

| TPA-induced mouse ear edema | Strong inhibitory effect (ID50 = 0.13 mg/ear). | ||

| LPS-induced RAW 264.7 macrophages | Significant suppression of nitric oxide production and iNOS gene expression. | ||

| Antioxidant | DPPH radical scavenging assay | IC50 > 357.65 µM. | |

| Ferric reducing antioxidant power (FRAP) assay | RC50 > 827.44 µM. | ||

| β-carotene bleaching assay | IC50 < 15 µM (prevention of lipid peroxidation). |

Core Signaling Pathways Modulated by Maslinic Acid

Early-stage research has identified several key signaling pathways that are modulated by maslinic acid, contributing to its observed biological effects. These pathways are central to cellular processes such as proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Maslinic acid has been shown to inhibit the activation of NF-κB.[9] This inhibition is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][9]

Caption: Maslinic acid inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Maslinic acid has been found to inhibit this pathway, which contributes to its pro-apoptotic effects.[9][10] It is suggested that maslinic acid may directly bind to PI3K, preventing its activation and the subsequent phosphorylation of Akt.[10]

Caption: Maslinic acid inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Maslinic acid has been shown to modulate the MAPK pathway, although the specific effects can be cell-type dependent. For instance, in some cancer cells, it can lead to the activation of JNK and p38, promoting apoptosis, while in others it may inhibit the ERK pathway, which is associated with cell proliferation.

Caption: Maslinic acid modulates the MAPK signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the early-stage research of maslinic acid's biological effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Maslinic acid (dissolved in DMSO to create a stock solution)

-

Target cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.[11]

-

Treatment: Treat the cells with various concentrations of maslinic acid (e.g., 0, 9, 12, 15, 18, and 21 µg/ml) for the desired time period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Caption: MTT assay experimental workflow.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is essential for studying the effects of maslinic acid on signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-p-p65, anti-p-PI3K, anti-p-Akt, anti-p-ERK)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[9]

-

SDS-PAGE: Separate 30 µg of protein from each sample on an SDS-PAGE gel.[9]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add ECL detection reagent.

-

Imaging: Visualize the protein bands using an imaging system.

Caption: Western blot experimental workflow.

Apoptosis Assessment (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest cells after treatment with maslinic acid.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caption: Apoptosis assay experimental workflow.

Conclusion

The early-stage research on maslinic acid reveals its significant potential as a multi-target therapeutic agent. Its ability to induce cytotoxicity in a range of cancer cell lines and modulate key signaling pathways involved in inflammation and cell survival underscores its promise. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the mechanisms of action and therapeutic applications of this compelling natural compound. Continued in-depth studies are warranted to fully elucidate the therapeutic potential of maslinic acid and its derivatives.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. abcam.co.jp [abcam.co.jp]

- 9. pubcompare.ai [pubcompare.ai]

- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Maslinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of maslinic acid using High-Performance Liquid Chromatography (HPLC). Maslinic acid, a pentacyclic triterpene found in various natural sources like olives, exhibits a range of biological activities, making its accurate quantification crucial for research and drug development.

Introduction

Maslinic acid has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] As research into its pharmacological applications progresses, robust and reliable analytical methods for its quantification in various matrices are essential. HPLC is a powerful and widely used technique for the separation, identification, and quantification of maslinic acid.[1][2][3][4] This document outlines established HPLC methods, providing detailed protocols and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. Here are protocols for common sample types:

a) Extraction from Olive Oil:

-

Soxhlet Extraction: Weigh a representative sample of olive oil.[5]

-

Place the sample in a Soxhlet extractor.

-

Extract with an ethanol-water mixture (80:20 v/v) at 90°C for 24 hours.[5]

-

Collect the extract for HPLC analysis.

b) Extraction from Plasma:

-

Liquid-Liquid Extraction: To a plasma sample, add ethyl acetate.[3][4][6]

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.[3][4][6]

-

Carefully collect the upper organic layer (ethyl acetate) containing the maslinic acid.[3][4][6]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent, such as a methanol/water mixture (75:25, v/v), for HPLC injection.[3][4][6]

c) Extraction from Cell Cultures:

-

Cell Lysis and Extraction: After incubation with maslinic acid, wash the cells with a phosphate-buffered saline (PBS) solution.

-

Lyse the cells to release the intracellular contents.

-

Perform an extraction using an appropriate organic solvent.

-

Separate the cellular debris by centrifugation.

-

Collect the supernatant containing the maslinic acid for analysis.

Standard Solution Preparation

-

Stock Solution: Accurately weigh a known amount of pure maslinic acid standard.

-

Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to different known concentrations. These will be used to construct a calibration curve.

HPLC Analysis

The following are examples of HPLC conditions that have been successfully used for maslinic acid quantification.

Method 1: HPLC-UV/Vis

-

Mobile Phase: A mixture of methanol and an acidic aqueous solution (e.g., 1% acetic acid) in a ratio of 88:12 (v/v) has been reported.[5]

-

Detection: UV detection at a wavelength of 215 nm is suitable for maslinic acid.[5]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]

Method 2: HPLC-MS

-

Column: A Spherisorb ODS-2 column or a similar C18 column can be used.[1][8]

-

Mobile Phase: A gradient elution with methanol and water is often employed.[1][8]

-

Detection: Mass spectrometry (MS) provides high selectivity and sensitivity. The target ion for maslinic acid is typically m/z 471.3.[1][6]

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique.[6]

Data Presentation

The following table summarizes key quantitative data from various HPLC methods for maslinic acid quantification, allowing for easy comparison.

| Parameter | Method 1 (Olive Oil)[5] | Method 2 (Plasma)[6] | Method 3 (Cell Culture)[1][9] |

| Matrix | Olive Oil | Rat Plasma | HT29 and HepG2 Cells |

| Extraction Method | Soxhlet with Ethanol/Water | Liquid-Liquid with Ethyl Acetate | Not specified |

| HPLC Column | Kromasil C18 | C18 | Spherisorb ODS-2 |

| Mobile Phase | Methanol / 1% Acetic Acid (88:12) | Gradient of Water and Acetonitrile | Methanol-Water |

| Flow Rate | 1.0 mL/min | Not specified | Not specified |

| Detection | UV at 215 nm | LC-APCI-MS (m/z 471.3) | HPLC-MS (m/z 471) |

| **Linearity (r²) ** | Not specified | 0.999 | > 0.98 |

| Recovery | 98% | 99.0 ± 0.9% | Not specified |

| Precision (RSD) | 1.21% | ≤ 8.38% | Not specified |

| Limit of Quantification (LOQ) | Not specified | 5 nM | Not specified |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of maslinic acid.

Caption: Experimental workflow for HPLC quantification of maslinic acid.

Caption: Factors influencing HPLC separation and detection of maslinic acid.

References

- 1. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of maslinic acid, a pentacyclic triterpene from olives, in rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RPHPLC Determination of Maslinic Acid in Spanish Oil Olive [mat-test.com]

- 6. researchgate.net [researchgate.net]

- 7. Maslinic Acid: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Cell-Based Assays to Evaluate Maslinic Acid Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maslinic acid (MA), a pentacyclic triterpene found predominantly in olives, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties.[1][2][3] It exerts its cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis through multiple signaling pathways.[4][5][6] These application notes provide detailed protocols for key cell-based assays to assess the cytotoxic effects of maslinic acid, enabling researchers to obtain reliable and reproducible data. The assays covered include methods for evaluating cell viability, apoptosis, and the underlying molecular mechanisms.

Data Presentation: Maslinic Acid Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for maslinic acid across various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | 43.68 | [1] |

| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | 45.76 | [1] |

| HT-29 | Colon Cancer | 101.2 | [7] |

| B16F10 | Murine Melanoma | 42 | [8] |

| 518A2 | Human Melanoma | 13.7 | [9] |

| SH-SY5Y | Human Neuroblastoma | Not explicitly stated, but viability decreases with increasing dose | [10][11] |

| A549 | Lung Cancer | Dose-dependent inhibition observed | [4][12][13] |

| MCF-7 | Breast Cancer | 55.20 | [14] |

| Panc-28 | Pancreatic Cancer | Dose-dependent inhibition observed | [6][15] |

| MKN28 | Gastric Cancer | Lower IC50 compared to other cell lines | [3][16] |

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.[12][13]

-

Treatment: Treat the cells with various concentrations of maslinic acid (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for desired time intervals (e.g., 12, 24, 48 hours).[11]

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][12]

-

Calculation: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100%

-

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with maslinic acid as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

-

Supernatant Collection: After treatment, centrifuge the plate at 600 x g for 10 minutes.[17] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[18][19]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[18][19]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][19]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18][19]

-

Calculation: Determine the percentage of cytotoxicity using the following formula:

-

Cytotoxicity (%) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100%

-

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[20]

Protocol:

-

Cell Seeding and Treatment: Seed 5 x 10⁵ cells/well in a 6-well plate and treat with maslinic acid for the desired time.[13]

-

Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the supernatant.[21]

-

Washing: Wash the cells twice with cold PBS.[21]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[13][20]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][20]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[20]

Caspase Activity Assay

Maslinic acid induces apoptosis through the activation of caspases.[4][10] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).

Protocol (General):

-

Cell Lysis: After treatment with maslinic acid, lyse the cells using a specific lysis buffer provided with the assay kit.

-

Substrate Addition: Add the caspase-specific substrate (e.g., DEVD for caspase-3) to the cell lysate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Detection: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the caspase activity.

Reactive Oxygen Species (ROS) Detection

Maslinic acid has been shown to induce the production of reactive oxygen species (ROS) in some cancer cells.[10] Cellular ROS levels can be measured using fluorescent probes like Dihydrorhodamine 123 (DHR 123).[22]

Protocol:

-

Cell Treatment: Treat cells with maslinic acid for the desired duration.

-

Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe (e.g., DHR 123) according to the manufacturer's protocol.

-

Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in cellular ROS levels.

Visualizations

Signaling Pathways of Maslinic Acid-Induced Cytotoxicity

Caption: Signaling pathways activated by Maslinic Acid leading to apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for assessing the cytotoxicity of Maslinic Acid.

Logical Relationship of Apoptosis Assay Results

Caption: Interpretation of Annexin V and PI staining results in flow cytometry.

References

- 1. Maslinic acid induces apoptosis in salivary gland adenoid cystic carcinoma cells by Ca2+-evoked p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The natural triterpene maslinic acid induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Maslinic acid induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Effects of maslinic acid on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Maslinic acid potentiates the anti-tumor activity of tumor necrosis factor α by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maslinic acid suppresses the growth of human gastric cells by inducing apoptosis via inhibition of the interleukin-6 mediated Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tiarisbiosciences.com [tiarisbiosciences.com]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 20. kumc.edu [kumc.edu]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]